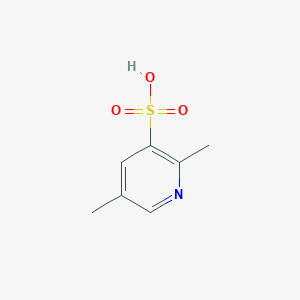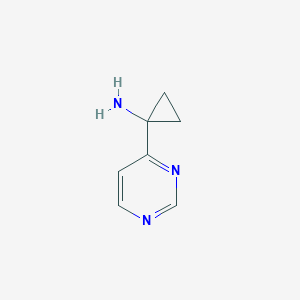
1-(Pyrimidin-4-yl)cyclopropanamine
描述
Synthesis Analysis
The synthesis of pyrimidin-4-yl substituted α-amino acids, which could be related to 1-(Pyrimidin-4-yl)cyclopropanamine, has been shown to be a versatile route from alkynyl ketones . The reaction of amidines with α-amino acid alkynyl ketones is a versatile route to pyrimidin-4-yl substituted α-amino acids .Molecular Structure Analysis
The molecular structure of this compound contains a total of 20 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring . It also contains 1 primary amine (aliphatic), and 1 Pyrimidine .Chemical Reactions Analysis
The reaction of amidines with α-amino acid alkynyl ketones is shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.17. It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .作用机制
The mechanism of action of 1-(Pyrimidin-4-yl)cyclopropanamine is not fully understood, but it is believed to act as a modulator of the NMDA receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. This compound has been shown to enhance the activity of the NMDA receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of the NMDA receptor, the inhibition of cancer cell growth, and the potential for the development of novel therapeutic agents. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
One advantage of using 1-(Pyrimidin-4-yl)cyclopropanamine in lab experiments is its unique structure, which makes it a valuable starting material for the synthesis of novel compounds. Another advantage is its potential therapeutic applications, which make it a promising target for drug discovery. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.
未来方向
There are several future directions for the study of 1-(Pyrimidin-4-yl)cyclopropanamine, including the development of novel compounds with potential therapeutic applications, the investigation of its modulatory effect on the NMDA receptor, and the exploration of its potential as an anticancer agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a drug target.
科学研究应用
1-(Pyrimidin-4-yl)cyclopropanamine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a modulatory effect on the NMDA receptor, which is involved in learning and memory processes. This compound has also been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
安全和危害
属性
IUPAC Name |
1-pyrimidin-4-ylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-7(2-3-7)6-1-4-9-5-10-6/h1,4-5H,2-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJPVWKDEHUKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=NC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

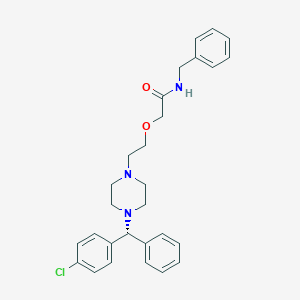
![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3319649.png)
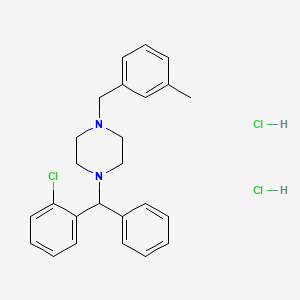
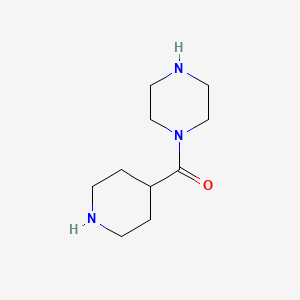
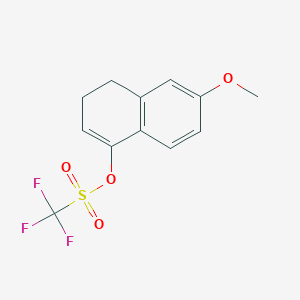
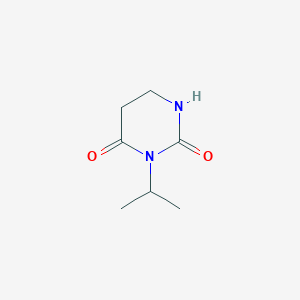
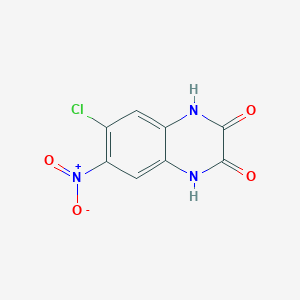


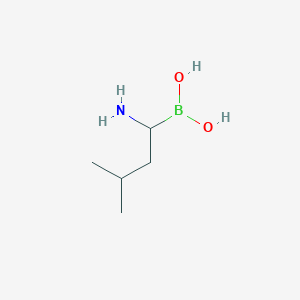
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetic acid](/img/structure/B3319713.png)

